molecular formula C8H7NO B12562051 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine CAS No. 235106-49-7

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine

Katalognummer: B12562051
CAS-Nummer: 235106-49-7
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: BFLWFQFMULRFOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine is a heterocyclic compound with a unique structure that includes fused oxazole and pyridine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-3-aminopyridine with suitable reagents to form the oxazole ring, followed by further cyclization to incorporate the methano bridge . Specific reaction conditions, such as the use of phosphorus oxychloride or polyphosphoric acid, can facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve batch or continuous flow processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine is unique due to its fused ring structure and the presence of a methano bridge, which imparts specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

235106-49-7

Molekularformel

C8H7NO

Molekulargewicht

133.15 g/mol

IUPAC-Name

4-oxa-2-azatricyclo[5.2.1.02,6]deca-1(9),5,7-triene

InChI

InChI=1S/C8H7NO/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,4H,3,5H2

InChI-Schlüssel

BFLWFQFMULRFOA-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=C1N3C2=COC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.